molecular formula C12H12N2O3S B11493038 4-(2-Nitro-1-benzothiophen-3-yl)morpholine

4-(2-Nitro-1-benzothiophen-3-yl)morpholine

Cat. No.: B11493038
M. Wt: 264.30 g/mol
InChI Key: MGGCKASVUORPDQ-UHFFFAOYSA-N
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Description

4-(2-Nitro-1-benzothiophen-3-yl)morpholine is a heterocyclic compound that contains both a benzothiophene and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitro-1-benzothiophen-3-yl)morpholine typically involves the reaction of 2-nitrobenzothiophene with morpholine. One common method includes the nucleophilic substitution of 2-nitrobenzothiophene with morpholine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a catalytic amount of copper(I) iodide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitro-1-benzothiophen-3-yl)morpholine can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzothiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: The major product formed from the reduction of the nitro group is 4-(2-Amino-1-benzothiophen-3-yl)morpholine.

    Substitution: Electrophilic substitution reactions on the benzothiophene ring can yield various substituted benzothiophenes depending on the reagents used.

Scientific Research Applications

4-(2-Nitro-1-benzothiophen-3-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Nitro-1-benzothiophen-3-yl)morpholine is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways in biological systems. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The benzothiophene moiety may also interact with specific enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Nitro-1-benzothiophen-3-yl)morpholine is unique due to the presence of both a nitro group and a morpholine moiety attached to a benzothiophene ring

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

4-(2-nitro-1-benzothiophen-3-yl)morpholine

InChI

InChI=1S/C12H12N2O3S/c15-14(16)12-11(13-5-7-17-8-6-13)9-3-1-2-4-10(9)18-12/h1-4H,5-8H2

InChI Key

MGGCKASVUORPDQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(SC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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